(R)-4-(Oxiran-2-ylmethoxy)benzonitrile
Overview
Description
®-4-(Oxiran-2-ylmethoxy)benzonitrile is an organic compound characterized by the presence of an oxirane (epoxide) ring and a benzonitrile group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with an epoxide precursor under basic conditions. One common method is the reaction of 4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production of ®-4-(Oxiran-2-ylmethoxy)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
®-4-(Oxiran-2-ylmethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can open the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
®-4-(Oxiran-2-ylmethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(Oxiran-2-ylmethoxy)benzonitrile involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity allows it to form covalent bonds with target molecules, making it useful in biochemical applications. The nitrile group can also participate in reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Oxiran-2-ylmethoxy)benzonitrile
- ®-3-(Oxiran-2-ylmethoxy)benzonitrile
Uniqueness
®-4-(Oxiran-2-ylmethoxy)benzonitrile is unique due to the position of the oxirane ring and the nitrile group on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers.
Properties
IUPAC Name |
4-[[(2R)-oxiran-2-yl]methoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREXVDPOLDOXJL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426159 | |
Record name | 4-[(2R)-oxiranylmethoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70987-79-0 | |
Record name | Benzonitrile, 4-[(2R)-oxiranylmethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70987-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2R)-oxiranylmethoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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